molecular formula C5H7NO2S B13092067 5-((methylthio)methyl)isoxazol-3(2H)-one CAS No. 89660-62-8

5-((methylthio)methyl)isoxazol-3(2H)-one

Cat. No.: B13092067
CAS No.: 89660-62-8
M. Wt: 145.18 g/mol
InChI Key: VWMXCDZIQNBDDZ-UHFFFAOYSA-N
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Description

5-((Methylthio)methyl)isoxazol-3(2H)-one is a high-purity chemical reagent designed for research and development applications. As a derivative of the isoxazole heterocycle, this compound is of significant interest in medicinal chemistry for its potential as a core scaffold in developing new therapeutic agents . Isoxazole derivatives are widely recognized for a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and immunosuppressive properties . The structure of this compound, featuring a (methylthio)methyl side chain, may influence its reactivity, lipophilicity, and interaction with biological targets, making it a valuable building block for structure-activity relationship (SAR) studies . In research settings, this compound serves as a key intermediate for synthesizing more complex molecules. Its mechanism of action, as suggested by studies on related isoxazole derivatives, may involve the modulation of various enzymatic pathways or the induction of pro-apoptotic factors in cell lines, which is a common area of investigation in oncology and immunology research . Researchers can utilize this compound in in vitro models to explore its effects on cell proliferation, cytokine production, and specific molecular targets. It is strictly for use in laboratory experiments. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89660-62-8

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

5-(methylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C5H7NO2S/c1-9-3-4-2-5(7)6-8-4/h2H,3H2,1H3,(H,6,7)

InChI Key

VWMXCDZIQNBDDZ-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC(=O)NO1

Origin of Product

United States

Tautomeric Equilibria and Spectroscopic Elucidation of Isoxazol 3 2h One Systems

Fundamental Principles of Isoxazolone Tautomerism

The tautomerism of isoxazol-3(2H)-ones involves the migration of a proton, leading to distinct structural isomers that can coexist in equilibrium. The position of this equilibrium is influenced by various factors, including the substitution pattern on the ring and the nature of the solvent.

For isoxazol-3(2H)-one systems, three primary tautomeric forms are generally considered: the C-H, N-H, and O-H forms.

C-H Tautomer (4H-isoxazol-3-one): This form, often referred to as the methylene (B1212753) form, is characterized by a proton at the C4 position of the isoxazole (B147169) ring. Theoretical studies on related pyrazolone (B3327878) and isoxazolone systems have shown that the C-H tautomer can be the most energetically stable form in the gas phase. tsijournals.com

N-H Tautomer (isoxazol-3(2H)-one): In this tautomer, the proton is located on the nitrogen atom at the 2-position of the ring, resulting in a lactam structure. The N-H form is often favored in polar solvents due to its ability to participate in hydrogen bonding. tsijournals.com For many substituted isoxazolones, the N-H tautomer is a significant contributor to the equilibrium mixture.

O-H Tautomer (3-hydroxyisoxazole): This enolic form is characterized by a hydroxyl group at the C3 position, rendering the isoxazole ring aromatic. The stability of the O-H tautomer is enhanced by the gain in aromatic stabilization energy. Theoretical calculations on 3-hydroxyisoxazole have indicated that the enol form can be dominant in aqueous solution. nih.gov

The equilibrium between these forms is a delicate balance of factors. While the C-H form may be intrinsically more stable in some cases, the N-H and O-H forms can be stabilized by solvent interactions and the electronic effects of substituents.

Experimental Characterization of Tautomeric Preferences

The identification and quantification of tautomers in equilibrium rely on various spectroscopic techniques that can probe the structural and electronic differences between the forms.

NMR spectroscopy is a powerful tool for elucidating tautomeric equilibria in solution. mdpi.com The chemical shifts of both protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the local electronic environment, which differs significantly between the C-H, N-H, and O-H tautomers.

For instance, in the ¹H NMR spectrum, the presence of a signal for a proton attached to a heteroatom (N-H or O-H) can be indicative of these respective tautomers. The chemical shift of the C4 proton is also a key diagnostic marker. In the C-H tautomer, this proton would be attached to an sp³-hybridized carbon, while in the N-H and O-H forms, it is on an sp²-hybridized carbon within a double bond, resulting in a downfield shift. mdpi.com

¹³C NMR spectroscopy provides complementary information. The chemical shift of the C3 and C5 carbons can help distinguish between the keto (C-H and N-H) and enol (O-H) forms. In the enol form, the C3 carbon is attached to a hydroxyl group and would exhibit a chemical shift characteristic of an enolic carbon, which is different from the carbonyl carbon signal expected in the keto forms. preprints.org

Table 1: Expected Diagnostic NMR Signals for Tautomers of 5-((methylthio)methyl)isoxazol-3(2H)-one

TautomerKey ¹H NMR SignalKey ¹³C NMR Signal
C-H C4-H (aliphatic)C 3=O (carbonyl)
N-H N2-H (amide)C 3=O (carbonyl)
O-H O3-H (enol)C 3-OH (enolic)

Data is inferred from general principles and data for related compounds.

Infrared (IR) spectroscopy is another valuable technique for identifying the functional groups present in different tautomers. rsc.org The vibrational frequencies of bonds are characteristic of the bond type and its environment.

The keto forms (C-H and N-H) would be expected to show a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1700-1750 cm⁻¹. ijcce.ac.ir In contrast, the enol (O-H) tautomer would lack this feature but would instead exhibit a characteristic O-H stretching band, which can be broad due to hydrogen bonding, as well as a C=N stretching vibration. ijcce.ac.irrsc.org The N-H tautomer would also show an N-H stretching vibration.

Table 2: Expected IR Absorption Bands for Tautomers of this compound

TautomerKey IR Absorption Band (cm⁻¹)Functional Group
C-H 1700-1750C=O stretch
N-H 1700-1750, 3200-3400C=O stretch, N-H stretch
O-H 3200-3600 (broad), ~1650O-H stretch, C=N stretch

Data is inferred from general principles and data for related compounds.

X-ray crystallography provides definitive evidence of the tautomeric form that exists in the solid state. mdpi.com By determining the precise positions of atoms in the crystal lattice, it is possible to unambiguously identify whether a proton is located on a carbon, nitrogen, or oxygen atom. Studies on various heterocyclic compounds have shown that the tautomeric form present in the solid state may differ from that which is dominant in solution. nih.gov While a crystal structure for this compound is not publicly available, X-ray diffraction studies of other isoxazole derivatives have been crucial in confirming their solid-state structures.

Structural Effects on Tautomeric Balance, including the 5-((methylthio)methyl) Substituent

The nature of the substituent on the isoxazolone ring can significantly influence the tautomeric equilibrium. ijcce.ac.ir The electronic properties of the substituent, whether it is electron-donating or electron-withdrawing, can stabilize or destabilize different tautomeric forms.

The electron-donating character of the sulfur atom could potentially stabilize the O-H tautomer by donating electron density to the aromatic ring. Conversely, the inductive effect of the sulfur atom could influence the acidity of the protons involved in the tautomerism. The steric bulk of the substituent might also play a role in favoring one tautomeric form over another in the solid state. The interplay of these electronic and steric factors will ultimately determine the position of the tautomeric equilibrium for this compound. Theoretical calculations could provide further insight into the relative energies of the different tautomers for this specific compound. tsijournals.com

Environmental and Solvent Influences on Tautomeric Distribution

The tautomeric equilibrium of isoxazol-3(2H)-one systems, including derivatives like this compound, is not static but is dynamically influenced by the surrounding chemical environment. The polarity of the solvent and its capacity for specific interactions, such as hydrogen bonding, are critical factors that can significantly alter the relative stability of the different tautomeric forms (the CH, NH, and OH forms), thereby shifting the equilibrium. mdpi.comresearchgate.net

Detailed Research Findings

Theoretical and experimental studies on isoxazolone derivatives have provided significant insights into these environmental effects. The general principle, often referred to as Meyer's rule, states that the keto tautomer is typically favored as the solvent polarity increases. beilstein-journals.org This is because the keto forms (CH and NH tautomers) are generally more polar than the enol (OH) form. Consequently, polar solvents stabilize the more polar tautomers through dipole-dipole interactions, leading to their predominance in the equilibrium mixture. beilstein-journals.orgresearchgate.net

Computational studies using Density Functional Theory (DFT) and the Polarizable Continuum Model (PCM) have quantified these effects. nih.govmdpi.comresearchgate.net Research on various isoxazolone analogs demonstrates that while the C-H tautomer is often the most energetically stable form in the gas phase and in nonpolar solvents, the energy differences between the tautomers tend to decrease in polar media like ethanol (B145695) and water. nih.govresearchgate.net This reduction in energy gaps suggests that a more diverse mixture of tautomers can coexist in polar solutions. For instance, in one study, the energy difference for N-H tautomerization of an isoxazolone derivative was reduced by more than 1.5 kcal/mol when moving from the gas phase to an aqueous environment. nih.govresearchgate.net

The specific nature of the solvent, particularly its ability to act as a hydrogen bond donor or acceptor, also plays a crucial role. researchgate.netnih.gov Protic solvents such as water and methanol (B129727) can form intermolecular hydrogen bonds with the isoxazolone tautomers. These interactions can selectively stabilize certain forms. For example, a solvent that is a good hydrogen bond acceptor can stabilize the N-H or O-H tautomers, which act as hydrogen bond donors. researchgate.net Conversely, aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (CH3CN) primarily interact through dipole-dipole forces. researchgate.net

Spectroscopic methods, particularly UV-Vis and NMR spectroscopy, are instrumental in observing these solvent-induced shifts. researchgate.netglobalresearchonline.net The electronic absorption spectra of isoxazolone derivatives often exhibit solvatochromism, where the maximum absorption wavelength (λmax) shifts with solvent polarity. nih.gov This shift is a direct indicator of changes in the electronic structure of the molecule, reflecting a shift in the tautomeric equilibrium. For example, studies on hetarylazo-5-isoxazolones revealed that the compounds exist predominantly in the hydrazone-keto form in nonpolar chloroform, while an equilibrium involving an anionic form is established in more polar solvents like methanol and DMSO. researchgate.net

While specific experimental data for this compound is not detailed in the surveyed literature, its behavior is expected to align with these established principles for the isoxazol-3(2H)-one scaffold. The polarity and hydrogen-bonding characteristics of the solvent will be key determinants of its predominant tautomeric form in solution.

Data Tables

Table 1: Theoretical Relative Energy Differences for Isoxazolone Tautomers in Different Media

This table presents the calculated relative energy differences (ΔE in kcal/mol) for the NH and OH tautomers with respect to the most stable CH tautomer for a model 5-phenylisoxazol-3(2H)-one system in various environments. The data illustrates the decreasing energy gap in more polar solvents.

TautomerGas Phase (ΔE)Chloroform (ΔE)Ethanol (ΔE)Water (ΔE)
NH-form 4.302.501.631.61
OH-form 5.865.845.875.87
Data derived from theoretical calculations on model isoxazolone compounds. nih.govresearchgate.net

Table 2: Experimental Absorption Maxima (λmax) of a Model Hetarylazo-5-isoxazolone in Various Solvents

This table shows the longest wavelength absorption maxima (λmax in nm) for a representative hetarylazo-5-isoxazolone dye in solvents of varying polarity, demonstrating the solvatochromic effect indicative of shifts in tautomeric equilibrium.

SolventDielectric Constant (ε)λmax (nm)
Carbon Tetrachloride (CCl4)2.2391
Chloroform (CHCl3)4.8400
Acetone20.7402
Methanol (MeOH)32.7405
Acetonitrile (CH3CN)37.5405
Dimethylformamide (DMF)38.3412
Dimethyl sulfoxide (DMSO)46.7420
Data from spectroscopic analysis of a model hetarylazo-5-isoxazolone. researchgate.net

Reactivity Profiles and Mechanistic Investigations of the 5 Methylthio Methyl Isoxazol 3 2h One Core

Electrophilic Reactivity of the Isoxazolone Ring System

The isoxazolone ring, while containing heteroatoms, possesses aromatic character. However, the reactivity towards electrophiles is influenced by the substituents on the ring. In the case of isoxazol-3(2H)-ones, the primary sites for electrophilic attack are the nitrogen atom and the carbon at the 4-position (C4).

N-Alkylation and N-Acylation: The nitrogen atom in the isoxazolone ring can act as a nucleophile, readily reacting with electrophiles such as alkyl halides or acyl chlorides. This N-functionalization is a common strategy for introducing diversity and modulating the compound's properties.

C4 Position Reactivity: The C4 position is an active methylene (B1212753) group flanked by two carbonyl-like groups (the C3-keto group and the C5-imine equivalent), making the C4 protons acidic. Deprotonation with a suitable base generates a nucleophilic carbanion that can react with a wide range of electrophiles. For instance, Knoevenagel condensation with aldehydes and ketones is a well-established reaction for 3-substituted-isoxazol-5(4H)-ones, leading to 4-arylidenemethyleneisoxazol-5(4H)-ones. mdpi.com While the title compound is a 3(2H)-one, the principle of C4 reactivity remains relevant. Electrophilic halogenating agents can also introduce substituents at this position.

Nucleophilic Reactivity at Various Positions

The isoxazol-3(2H)-one core presents several sites susceptible to nucleophilic attack. The electrophilicity of the ring carbons, particularly C3 and C5, is a key feature of its reactivity profile.

Attack at C3 Carbonyl: The carbonyl group at the C3 position is a classic electrophilic site. It can be targeted by various nucleophiles, although this often leads to ring-opening reactions rather than simple addition, due to the inherent strain and the weak N-O bond in the five-membered ring.

Attack at C5: The C5 position is also susceptible to nucleophilic attack. In related systems like 5-nitroisoxazoles, the nitro group can be displaced by various nucleophiles in an SNA_r_ (Nucleophilic Aromatic Substitution) reaction, demonstrating the electrophilic nature of the C5 carbon when activated by a suitable leaving group. rsc.org

Addition of Nucleophiles: The isoxazole (B147169) ring can undergo nucleophilic addition, which often precedes ring transformation. For example, treatment of certain isoxazolo[4,5-b]pyridines with nucleophiles can lead to rearrangement products. beilstein-journals.org

The following table summarizes the key sites of reactivity on the isoxazolone core:

PositionType of ReactivityCommon Reagents/Reactions
N2 Electrophilic SubstitutionAlkyl halides, Acyl chlorides (N-alkylation, N-acylation)
C3 Nucleophilic AttackOrganometallics, Hydrides (often leads to ring opening)
C4 Electrophilic Substitution (via enolate)Aldehydes/Ketones (Knoevenagel), Halogenating agents
C5 Nucleophilic SubstitutionNucleophiles (requires activating group)

Transformations Involving the 5-((methylthio)methyl) Side Chain

The 5-((methylthio)methyl) side chain offers additional avenues for chemical modification, distinct from the reactivity of the heterocyclic core. The sulfur atom is a key functional handle.

Substitution: The methylthio group can potentially act as a leaving group under certain conditions, allowing for nucleophilic substitution at the methylene carbon. This would enable the introduction of a variety of other functional groups at the 5-position.

Complexation: The sulfur atom can act as a ligand, coordinating to metal centers, which could be exploited in catalysis or for the development of metal-based derivatives.

Ring-Opening and Ring-Transformation Reactions of Isoxazol-3(2H)-ones

A hallmark of the isoxazole ring is its propensity to undergo cleavage of the weak N-O bond under various conditions, making it a valuable synthetic intermediate. researchgate.net This reactivity allows for the transformation of the isoxazole core into other carbo- and heterocyclic systems.

Reductive Cleavage: Catalytic hydrogenation (e.g., using H2/Pd-C) or treatment with other reducing agents can cleave the N-O bond. This is a foundational reaction in isoxazole chemistry, often yielding β-enaminoketones or related structures, which can be further cyclized into other heterocycles like pyridines. nih.gov Molybdenum hexacarbonyl has also been used to promote the reductive opening and subsequent cyclization of isoxazoles into 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov

Base-Promoted Ring Opening: Isoxazolones can undergo ring opening upon treatment with a base. researchgate.net For example, the reaction of 2-methyl-4-nitro-3-isoxazolin-5(2H)-one with water under mild conditions generates a carbamoylnitrile oxide intermediate via a ring-opening hydration/dehydration sequence. researchgate.net This intermediate can then participate in 1,3-dipolar cycloaddition reactions. researchgate.net

Photoredox-Catalyzed Transformations: Visible light photoredox catalysis has emerged as a powerful tool for activating N-acyl-isoxazol-5(2H)-ones. acs.org Depending on the photocatalyst and reaction conditions, these compounds can be divergently converted into oxazoles or 1,3-oxazin-6-ones through pathways involving N-O bond cleavage and decarboxylation. acs.orgacs.org

Fluorination-Induced Ring Opening: Treatment of isoxazoles with electrophilic fluorinating agents like Selectfluor® can induce a ring-opening reaction, leading to the formation of α-fluorocyanoketones. researchgate.net This process involves an initial electrophilic fluorination followed by N–O bond cleavage. researchgate.net

Derivatization and Functional Group Interconversion Strategies

The isoxazolone core and its side chain provide numerous opportunities for derivatization and functional group interconversion (FGI), enabling the synthesis of diverse analogues. researchgate.netnih.gov

Multi-component Reactions: Isoxazol-5(4H)-one derivatives can be synthesized efficiently via three-component reactions involving a β-keto ester, hydroxylamine (B1172632) hydrochloride, and an aldehyde. mdpi.com This approach allows for the rapid assembly of substituted isoxazolone scaffolds.

Cycloaddition Reactions: The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a primary method for constructing the isoxazole ring. wikipedia.orgmdpi.comrsc.org This strategy allows for the introduction of various substituents at the 3- and 5-positions of the ring with high regioselectivity. organic-chemistry.org

Cross-Coupling Reactions: For isoxazoles bearing a halogen substituent (e.g., at C4), palladium-catalyzed cross-coupling reactions (such as Suzuki or Sonogashira couplings) are highly effective for introducing aryl, heteroaryl, or alkynyl groups. nih.gov This significantly expands the chemical space accessible from a common intermediate.

Side-Chain Elaboration: As discussed in section 4.3, transformations of the 5-((methylthio)methyl) group, such as oxidation to sulfones or potential displacement, represent key FGI strategies.

The following table outlines several derivatization strategies for the isoxazole scaffold:

StrategyDescriptionExample Reaction
Multi-component Reaction One-pot synthesis from simple precursors.β-keto ester + Hydroxylamine + Aldehyde → 3,4-disubstituted isoxazol-5(4H)-one. mdpi.com
1,3-Dipolar Cycloaddition Construction of the isoxazole ring from a nitrile oxide and a dipolarophile.Nitrile Oxide + Alkyne → 3,5-disubstituted isoxazole. wikipedia.org
Cross-Coupling C-C bond formation on a pre-formed halo-isoxazole ring.4-Iodoisoxazole + Arylboronic acid → 4-Arylisoxazole. nih.gov
N-Functionalization Alkylation or acylation at the ring nitrogen.Isoxazol-3(2H)-one + Benzyl bromide → N-Benzyl-isoxazol-3(2H)-one.

Proposed Reaction Mechanisms and Identification of Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for controlling reaction outcomes and designing new synthetic routes.

Nitrile Oxide Intermediate: The in-situ generation of nitrile oxides is central to many isoxazole syntheses. mdpi.com These are typically formed by the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides. rsc.org The subsequent 1,3-dipolar cycloaddition with an alkyne or alkene is generally considered a concerted pericyclic reaction. rsc.org As mentioned, nitrile oxides can also be generated from the ring-opening of other isoxazolones. researchgate.net

Oxime and Enol Intermediates: In the multi-component synthesis of isoxazol-5(4H)-ones, the reaction proceeds through an initial oximation of a β-keto ester to form an oxime intermediate. mdpi.com This intermediate then undergoes cyclization. The subsequent condensation reaction at the C4 position involves an enolized form of the isoxazolone ring. mdpi.com

Imino Carbene/Vinylnitrene Intermediates: Under thermal or photolytic conditions, isoxazol-5-ones can undergo N-O bond cleavage and CO2 extrusion to generate highly reactive imino carbene intermediates. acs.org These species can then rearrange to form various products. In related transformations, vinylmetal nitrenoid species have been proposed as intermediates in metal-catalyzed reactions.

Radical Intermediates in Photoredox Catalysis: In the photoredox-catalyzed fragmentation of N-acyl-isoxazol-5-ones, the mechanism can proceed through either an oxidative or reductive quenching cycle. acs.org These pathways involve radical ion intermediates generated by single-electron transfer (SET) between the photocatalyst and the isoxazolone substrate. acs.org

The identification of these intermediates often relies on a combination of spectroscopic analysis, trapping experiments, and computational studies. For example, the formation of chalcone (B49325) intermediates is well-documented in the synthesis of certain isoxazoles from acetophenones and benzaldehydes. derpharmachemica.comresearchgate.net

Computational and Theoretical Investigations of 5 Methylthio Methyl Isoxazol 3 2h One and Analogues

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-((methylthio)methyl)isoxazol-3(2H)-one and its analogues, various computational methods have been employed to elucidate these characteristics.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely utilized computational method for investigating the structural and electronic properties of organic molecules, including isoxazole (B147169) derivatives. nih.govresearchgate.netasianpubs.org DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine the optimized molecular geometry in the ground state. researchgate.netasianpubs.orgacu.edu.in

These calculations provide key insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, studies on related isoxazole structures reveal that the isoxazole ring is largely planar. nih.gov The electronic properties derived from DFT analysis include the distribution of electron density, molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP map is particularly useful as it identifies the electrophilic and nucleophilic sites within the molecule, indicating regions prone to chemical reactions. acu.edu.in

Theoretical vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. nih.gov Furthermore, DFT is used to calculate NMR chemical shifts, which, when compared with experimental data, help confirm the molecular structure. nih.gov

Table 1: Representative DFT-Calculated Properties for Isoxazole Analogues

Property Typical Functional/Basis Set Information Obtained
Optimized Geometry B3LYP/6-311++G(d,p) Bond lengths, bond angles, dihedral angles
Vibrational Frequencies B3LYP/6-311++G(d,p) IR and Raman spectral correlation
Electronic Properties B3LYP/6-311++G(d,p) Molecular Electrostatic Potential (MEP), Dipole Moment
NMR Chemical Shifts GIAO-DFT 1H and 13C NMR spectra prediction and assignment

This table is interactive. Click on the headers to sort the data.

Higher-Level Ab Initio and Semi-Empirical Methodologies

Beyond DFT, higher-level ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been applied to study isoxazole analogues. nih.govresearchgate.netresearchgate.net The Hartree-Fock method, for example, has been used to investigate a series of isoxazol-3-ol zwitterions, including close analogues like 5-aminomethylisoxazol-3-ol. nih.gov These studies focus on optimizing molecular conformations and calculating atomic charge distributions and electronic overlap populations to understand differences in biological activities. nih.gov

Ab initio calculations have shown that the 3-isoxazolol ring can effectively mimic the carboxylic acid function of neurotransmitters like GABA. nih.gov These methods are crucial for obtaining highly accurate energies and properties, especially for smaller systems or when electron correlation effects are significant. MP2 methods, combined with large basis sets like aug-cc-pVDZ, are particularly useful for studying non-covalent interactions, such as hydrogen bonding between isoxazole rings and water molecules. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The biological function and reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound and its analogues involves exploring the different spatial arrangements of its atoms that result from rotation around single bonds.

Computational methods are used to map the potential energy surface (PES) of the molecule, identifying low-energy conformers (local minima) and the transition states that separate them. researchgate.net For analogues like 5-aminomethylisoxazol-3-ol, ab initio methods have been used to determine the optimized molecular conformations, revealing the preferred orientation of the side chain relative to the isoxazole ring. nih.gov The presence of intramolecular hydrogen bonds can significantly influence the conformational preferences, leading to more planar and rigid structures. nih.gov Studies on related sulfur-containing heterocyclic compounds have also utilized DFT for conformational analysis, investigating the rotational barriers of methylthio groups. iu.edu.sa

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals for isoxazole derivatives. researchgate.netacu.edu.in For the this compound, the HOMO is expected to have significant contributions from the sulfur atom and the π-system of the isoxazole ring, while the LUMO would be distributed over the electron-accepting parts of the ring.

Table 2: Representative FMO Data for an Isoxazole Analogue

Molecular Orbital Energy (eV) Description
HOMO -6.5 Indicates electron-donating capability
LUMO -1.5 Indicates electron-accepting capability

This table is interactive. Users can explore the data points for more details.

Study of Intramolecular and Intermolecular Interactions

The non-covalent interactions that a molecule engages in are crucial for its physical properties, crystal packing, and biological activity. For this compound, both intramolecular and intermolecular interactions are significant.

Intramolecular interactions , such as hydrogen bonds, can lock the molecule into a specific conformation. nih.gov In isoxazol-3-ol analogues, intramolecular hydrogen bonds between the side chain and the ring heteroatoms have been computationally identified, which contributes to molecular planarity. nih.govnih.gov

Intermolecular interactions dictate how molecules interact with each other and with their environment. Hydrogen bonding is a primary intermolecular force for isoxazoles. Computational and database studies have shown that the nitrogen atom of the isoxazole ring is the primary hydrogen bond acceptor site. researchgate.netcam.ac.uk The oxygen atom of the carbonyl group in the isoxazol-3(2H)-one ring is also a potential hydrogen bond acceptor. These interactions are critical in the formation of dimers or larger aggregates and in the binding of the molecule to biological targets. Computational methods like MP2 and DFT are used to calculate the stabilization energies associated with these hydrogen bonds. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to model the mechanisms of chemical reactions, including the synthesis of the isoxazole ring. A primary route to isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. wikipedia.orgnih.govmdpi.com

Theoretical studies of these reactions help to elucidate the reaction mechanism, which can be either a concerted, pericyclic process or a stepwise mechanism involving a diradical intermediate. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. These calculations can predict the activation energies, which determine the reaction rate, and can also explain the regioselectivity of the cycloaddition—that is, why one constitutional isomer is formed preferentially over another. DFT is a common method for mapping these reaction pathways. mdpi.com For intramolecular cycloadditions used to form fused isoxazole systems, computational modeling can help assess the feasibility of the reaction by evaluating the strain in the transition state. mdpi.com

Advanced Synthetic Applications and Future Research Directions

Role of 5-((methylthio)methyl)isoxazol-3(2H)-one as a Key Synthetic Intermediate and Building Block

Isoxazol-5-ones and their isomers are widely recognized as versatile building blocks in organic synthesis. researchgate.netniscpr.res.in They serve as precursors for a variety of other heterocyclic systems and functionalized organic molecules. The utility of this compound stems from the reactivity of both its heterocyclic core and the appended (methylthio)methyl side chain.

The isoxazolone ring itself can be considered a masked β-amino acid derivative, which can be unraveled under specific reaction conditions to access valuable chiral amino acids and peptides. researchgate.net Furthermore, derivatives such as arylidenesoxazol-5-ones are frequently used as flexible starting materials for the synthesis of diverse heterocycles, including pyrrole-2-carboxylic acids and spiro compounds. researchgate.net The general reactivity of the isoxazolone core allows it to participate in multicomponent reactions (MCRs), which are efficient processes for rapidly building molecular complexity from three or more starting materials. niscpr.res.inmdpi.com

The (methylthio)methyl group at the 5-position introduces unique synthetic handles. The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or sulfone, transforming the side chain into a good leaving group and facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 5-methyl position, significantly expanding the structural diversity of accessible derivatives. The isoxazole (B147169) nucleus, including those with methylthio substituents, has been a key component in the synthesis of compounds with potential antiparasitic activity. nih.gov

Table 1: Examples of Isoxazolone Derivatives as Synthetic Building Blocks
Isoxazolone PrecursorReaction TypeResulting Structure/ApplicationReference
Arylidenesoxazol-5-onesCycloaddition/RearrangementSynthesis of various heterocycles (e.g., pyrroles) researchgate.net
Isoxazol-5(4H)-onesMulticomponent ReactionsRapid synthesis of complex 3,4-disubstituted isoxazol-5(4H)-ones niscpr.res.inmdpi.com
Isoxazolidin-5-onesReaction with electrophilesAccess to β-amino acids and small peptides researchgate.net
3-Substituted 5-methylthio-isoxazolesFurther derivatizationDevelopment of compounds with anthelmintic activity nih.gov

Strategies for Further Chemical Functionalization and Derivatization

The structure of this compound offers several avenues for chemical modification. These strategies can be broadly categorized into reactions involving the isoxazolone ring and those targeting the side chain.

Ring Functionalization:

N-Alkylation/N-Acylation: The nitrogen atom at the 2-position can be readily alkylated or acylated to introduce various substituents. This is a common strategy for modifying the physicochemical properties of the molecule. For example, novel 2-allylbenzo[d]isoxazol-3(2H)-ones have been synthesized via N-allylation. researchgate.net

C-4 Position Chemistry: The carbon at the 4-position is often a site for condensation reactions, particularly with aldehydes, to form arylmethylene isoxazol-5(4H)-one derivatives. mdpi.commdpi.com This exocyclic double bond can then undergo further reactions.

Ring Transformation: The isoxazole ring is susceptible to various transformations. For instance, halogenation at the 4-position can be achieved, providing a handle for subsequent cross-coupling reactions. mdpi.com

Side-Chain Functionalization:

Oxidation of the Thioether: The methylthio group is a key functional handle. Oxidation to the corresponding sulfoxide or sulfone enhances its leaving group ability, paving the way for nucleophilic displacement reactions to introduce amines, azides, ethers, or other functional groups.

Alpha-Functionalization: The methylene (B1212753) group adjacent to the thioether could potentially be deprotonated and functionalized, although this would require specific reaction conditions to avoid competing reactions on the isoxazolone ring.

These derivatization strategies allow for the systematic modification of the parent structure, enabling the exploration of structure-activity relationships for various biological targets and the fine-tuning of material properties. nih.govresearchgate.net

Development of Asymmetric Synthetic Routes for Chiral Isoxazolone Analogues

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry. The isoxazolone scaffold can incorporate one or more stereocenters, making its asymmetric construction a significant area of research. researchgate.net While specific asymmetric syntheses of this compound are not extensively detailed, general strategies for chiral isoxazolone analogues are well-established and applicable.

Both organocatalysis and metal-based catalysis have been successfully employed. researchgate.net For instance, bifunctional organocatalysts have been used in asymmetric aldol-initiated cascade reactions to produce complex chiral structures. researchgate.net Chemoenzymatic methods, utilizing enzymes like lipases, offer another powerful approach for achieving kinetic resolution of racemic isoxazole derivatives, yielding enantiomerically enriched products. acs.org

Table 2: Methodologies for Asymmetric Synthesis of Isoxazolone Analogues
Catalytic SystemReaction TypeKey FeatureReference
Takemoto's bifunctional organocatalystAldol-initiated cascade additionGood enantio- and diastereoselectivities for β-amino acid conjugates researchgate.net
Chiral Phosphines / (S)-BINOLEnantioselective γ-addition to allenoatesHigh enantiomeric ratios and regioselectivities researchgate.net
Lipases (e.g., from Pseudomonas cepacia)Enzymatic kinetic resolutionChemoenzymatic synthesis of chiral enantiomers acs.org
Chiral Ligand-Metal Complexes[3+2] CycloadditionSynthesis of enantiomerically enriched isoxazolines nih.gov

Developing an asymmetric route to chiral analogues of this compound could involve the enantioselective construction of the heterocyclic ring or the asymmetric functionalization of the side chain.

Integration into Novel Chemical Methodologies and Catalytic Systems

The unique electronic and structural features of the isoxazole ring allow for its integration into novel chemical methodologies and catalytic systems. Isoxazole derivatives can act as ligands for transition metals, forming complexes that catalyze important organic transformations. For example, palladium complexes with isoxazole-tetrazole ligands have demonstrated high activity as catalysts in Suzuki cross-coupling reactions, a cornerstone of modern C-C bond formation. researchgate.net

The synthesis of isoxazoles itself often involves cutting-edge methodologies. The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a classic and powerful method for constructing the isoxazole ring. mdpi.commdpi.comedu.krd Modern variations of this reaction utilize advanced catalytic systems to control regio- and stereoselectivity. Furthermore, isoxazol-5(4H)-one derivatives have been synthesized using visible-light-induced photoredox catalysis, representing a green and efficient approach that avoids harsh reagents and high temperatures. mdpi.com The development of such sustainable methods, including reactions in aqueous media, is a growing trend in isoxazole chemistry. nih.govresearchgate.net

The incorporation of a coordinating atom like sulfur in this compound could enable its use as a bidentate ligand in novel catalytic systems, potentially influencing the activity and selectivity of metal-catalyzed reactions.

Future Perspectives in Isoxazol-3(2H)-one Research

The field of isoxazol-3(2H)-one research continues to evolve, driven by the demand for novel molecules in medicine, agriculture, and materials science. niscpr.res.innih.gov Future research is likely to focus on several key areas:

Expansion of Chemical Space: There will be a continued effort to develop new synthetic methods for the functionalization and derivatization of the isoxazolone core, creating libraries of novel compounds for biological screening. researchgate.netresearchgate.net The synthesis of complex fused heterocyclic systems containing the isoxazole motif will also remain an active area of investigation. mdpi.com

Advanced Catalysis: The development of more sophisticated catalytic systems for the asymmetric synthesis of chiral isoxazolones will be a priority. This includes the design of new organocatalysts, transition metal catalysts, and biocatalytic methods to achieve higher efficiency and selectivity. researchgate.netacs.org

Green Chemistry: A significant push towards more sustainable and environmentally benign synthetic protocols will continue. This involves the use of water as a solvent, flow chemistry, and photocatalytic methods to reduce waste and energy consumption. niscpr.res.inmdpi.comresearchgate.net

Applications in Medicinal Chemistry and Materials Science: The isoxazolone scaffold is a proven pharmacophore found in inhibitors of enzymes like human neutrophil elastase and modulators of receptors such as AMPA receptors. nih.govnih.gov Future work will focus on designing and synthesizing next-generation isoxazolone-based therapeutic agents with improved potency and selectivity. Additionally, their potential use in materials like laser dyes and photovoltaic cells warrants further exploration. niscpr.res.in

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